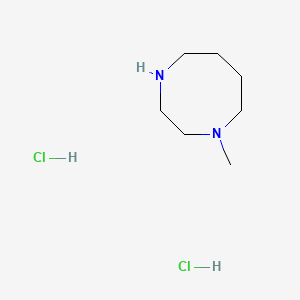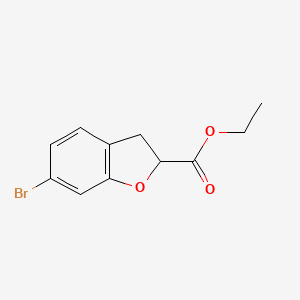
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a heterocyclic organic compound that contains a 1,2,4-triazole ring. This compound is notable for its unique structure, which includes an amino group and a hydroxyl group attached to a propanol chain. The presence of the 1,2,4-triazole ring makes it a valuable scaffold in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of aminoguanidine with formic acid to form 3-amino-1,2,4-triazole . This intermediate can then be further functionalized through various chemical reactions to introduce the isopropyl and methyl groups, followed by the addition of the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Recrystallization from solvents like methanol is often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the triazole ring can introduce various functional groups, enhancing the compound’s versatility in different applications .
Applications De Recherche Scientifique
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in these interactions through hydrogen bonding and dipole interactions with biological receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: A simpler analog that lacks the isopropyl and methyl groups.
1,2,4-Triazole: The parent compound of the triazole family, widely used in various applications.
Imidazole: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives .
Propriétés
Formule moléculaire |
C9H18N4O |
|---|---|
Poids moléculaire |
198.27 g/mol |
Nom IUPAC |
3-amino-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H18N4O/c1-6(2)8-11-9(13(3)12-8)7(10)4-5-14/h6-7,14H,4-5,10H2,1-3H3 |
Clé InChI |
AHHSFBCNZKWREH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=N1)C(CCO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine hydrochloride](/img/structure/B13474351.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B13474359.png)


![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)

![(1,1-Dioxidobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B13474385.png)


